REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.Cl[CH2:12][CH2:13][CH2:14][C:15]#[N:16]>C(OCC)C>[F:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][C:15]2[CH2:14][CH2:13][CH2:12][N:16]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at this temperature for a further 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
still warm
|
Type
|
DISTILLATION
|
Details
|
The largest part of the ether (200 ml) is distilled off over a bridge
|
Type
|
WAIT
|
Details
|
to stand at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic phase is transferred to a separating funnel
|
Type
|
EXTRACTION
|
Details
|
hydrolysed and extracted with 10% strength HCl (3×100 ml each)
|
Type
|
WASH
|
Details
|
the HCl-acidic aqueous phase is again washed with toluene (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
maintained at pH 10
|
Type
|
CUSTOM
|
Details
|
After separating the ether phase
|
Type
|
EXTRACTION
|
Details
|
the mixture is again extracted with ether (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether phases are dried over K2CO3 sicc
|
Type
|
CONCENTRATION
|
Details
|
and concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=NCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 37.8% | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |